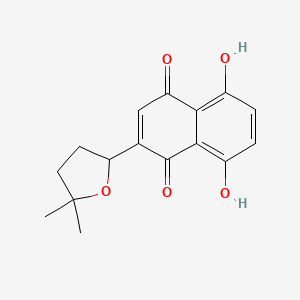
Veratryl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxybenzyl acetate is an acetate ester obtained by the formal condensation of (3,4-dimethoxyphenyl)methanol (veratryl alcohol) with acetic acid. It is an acetate ester and a dimethoxybenzene. It derives from a (3,4-dimethoxyphenyl)methanol.
Wissenschaftliche Forschungsanwendungen
Oxidative Biodegradation of Lignin
Veratryl alcohol, closely related to veratryl acetate, plays a role in the oxidative biodegradation of lignin. It acts as a mediator in the oxidations promoted by lignin peroxidase, significantly impacting the decay kinetics of veratryl alcohol radical cation in acidic aqueous acetonitrile (Baciocchi et al., 2002).
Catalyst in Chemical Transformations
Veratryl alcohol has been used in one-pot sequential oxidation and aldol-condensation reactions, showcasing its potential as a catalyst in transforming lignin into valuable chemicals (Fan et al., 2014).
Mediator in Enzymatic Oxidation
The role of veratryl alcohol in the enzymatic oxidation of isoeugenyl acetate by lignin peroxidase highlights its function as a redox mediator in such processes (ten Have et al., 2001).
Synthesis of Chemical Intermediates
Veratryl alcohol is involved in the synthesis of veratryl cyanide, an intermediate in the preparation of C-9154 antibiotic derivative, indicating its utility in pharmaceutical synthesis (Rosilawati et al., 2010).
Biomimetic Oxidation Studies
It is used in biomimetic oxidation studies with H2O2 catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids. This research opens pathways for its use in organic synthesis and industrial applications (Kumar et al., 2007).
Eigenschaften
CAS-Nummer |
53751-40-9 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
(3,4-dimethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)11(6-9)14-3/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
KQWHHDCWLCCRLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1=CC(=C(C=C1)OC)OC |
Kanonische SMILES |
CC(=O)OCC1=CC(=C(C=C1)OC)OC |
Andere CAS-Nummern |
53751-40-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



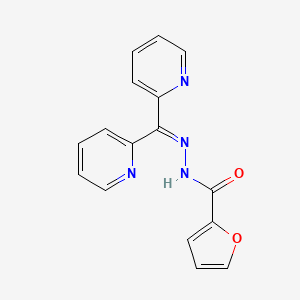

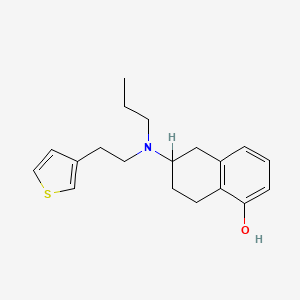
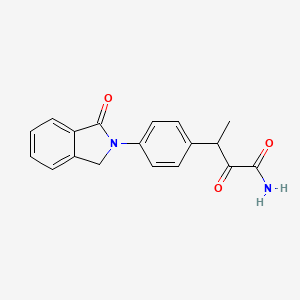
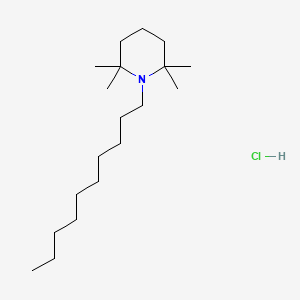

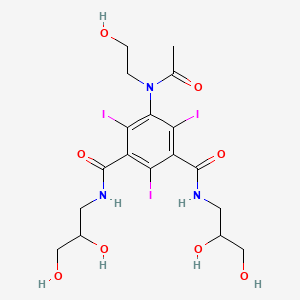
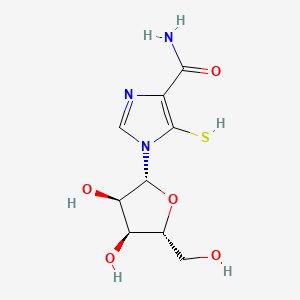




![(1R,7R,9R,10R,14R)-12,12-Dimethyl-11,13,15-trioxa-2,4-diazatetracyclo[7.5.1.02,7.010,14]pentadecane-3,5-dione](/img/structure/B1200727.png)
